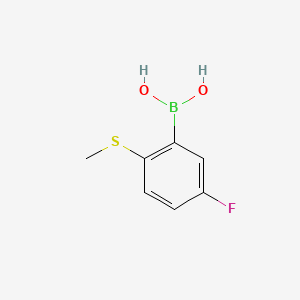

5-Fluoro-2-(methylthio)phenylboronic acid

Description

BenchChem offers high-quality 5-Fluoro-2-(methylthio)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(methylthio)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(5-fluoro-2-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHPHSXZIHGFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681613 | |

| Record name | [5-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-65-8 | |

| Record name | [5-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(methylthio)phenylboronic acid

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoro-2-(methylthio)phenylboronic acid, a key building block in modern medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on the compound's identity, physical characteristics, stability, and handling. Furthermore, it offers detailed, field-proven protocols for its characterization, ensuring that researchers can confidently assess the quality and suitability of this reagent for their applications. The causality behind experimental choices is explained, and all data is substantiated with citations to authoritative sources.

Chemical Identity and Structure

5-Fluoro-2-(methylthio)phenylboronic acid is an organoboron compound featuring a phenyl ring substituted with a fluorine atom, a methylthio group, and a boronic acid moiety. These functional groups impart unique reactivity and properties, making it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its structure allows for the introduction of a fluorinated methylthio-phenyl fragment into complex molecules, a common strategy in the development of pharmaceuticals and advanced materials.[1]

| Identifier | Value | Source |

| IUPAC Name | (5-Fluoro-2-methylsulfanylphenyl)boronic acid | [2][3] |

| CAS Number | 1218790-65-8 | [2][3][4][5] |

| Molecular Formula | C₇H₈BFO₂S | [2] |

| Molecular Weight | 186.01 g/mol | [4] |

| Canonical SMILES | CSC1=CC=C(F)C=C1B(O)O | [3] |

| InChI Key | UNHPHSXZIHGFFA-UHFFFAOYSA-N | [4] |

Chemical Structure:

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [style=bold];// Atom nodes B [label="B"]; O1 [label="O"]; O2 [label="O"]; H1 [label="H"]; H2 [label="H"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S"]; C7 [label="C"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; F [label="F"];

// Phenyl ring with substituents C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Boronic acid group C1 -- B; B -- O1; B -- O2; O1 -- H1; O2 -- H2;

// Methylthio group C2 -- S; S -- C7;

// Fluorine atom C5 -- F;

// Implicit hydrogens on ring C3 -- H3; C4 -- H4; C6 -- H5; }

Caption: 2D structure of 5-Fluoro-2-(methylthio)phenylboronic acid.

Physicochemical Properties

The physical properties of an arylboronic acid are critical determinants of its storage, handling, and reactivity. 5-Fluoro-2-(methylthio)phenylboronic acid is typically supplied as a solid.[4] The presence of the polar boronic acid group suggests solubility in polar organic solvents, a common characteristic for this class of compounds.[6]

| Property | Value | Notes | Source |

| Physical Form | Solid, powder | - | [4] |

| Appearance | White to slightly yellow crystalline powder | Visual inspection is a primary, albeit preliminary, indicator of purity. | [1] |

| Purity | Typically ≥95% - 98% | Purity should always be confirmed analytically (e.g., by NMR or titration) before use. | [3][4] |

| Melting Point | Data not available in searched sources | Melting point is a key indicator of purity. For comparison, the related compound 2-(Methylthio)phenylboronic acid has a melting point of 77-83 °C. | N/A |

| Solubility | Soluble in most polar organic solvents | Phenylboronic acids are generally soluble in solvents like diethyl ether and ethanol but poorly soluble in nonpolar solvents like hexanes.[6] | [6] |

Spectroscopic and Analytical Data

Unambiguous characterization is essential for ensuring the identity and purity of the starting material. The primary techniques for arylboronic acids are NMR spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) and mass spectrometry.[7]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the S-methyl protons, and a typically broad, exchangeable signal for the boronic acid -OH protons. The coupling patterns of the aromatic protons are influenced by both the fluorine and methylthio substituents.

-

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule, with the carbon attached to the boron atom appearing at a characteristic downfield shift.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds, providing a distinct signal that confirms the presence and chemical environment of the fluorine atom.

-

¹¹B NMR: Boron NMR can be used to characterize the boron center, helping to distinguish the boronic acid from potential byproducts like its anhydride (a boroxine).[7][8]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The exact mass should correspond to the calculated value of 186.0322 Da.[2]

Handling, Storage, and Stability

Proper handling and storage are paramount to maintaining the integrity of arylboronic acids. These compounds have a known propensity to undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating or under vacuum.[8] While this process is often reversible in the presence of water, the formation of boroxines can complicate stoichiometry in reactions.[8]

Storage:

-

Conditions: It is recommended to store the material in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Some suppliers recommend refrigeration.[10] Storing under an inert atmosphere can further prevent degradation.[10]

-

Hygroscopicity: Phenylboronic acids can be hygroscopic.[11]

Safety and Handling:

-

General Precautions: Handle in accordance with good industrial hygiene and safety practices.[9] Use in a well-ventilated area and avoid breathing dust.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

-

Toxicity: Like many arylboronic acids, this compound may be harmful if swallowed and can cause skin and eye irritation.[9][10] Some arylboronic acids are considered potential genotoxic impurities, so minimizing exposure is crucial.[12] In case of contact, wash skin with plenty of soap and water; for eye contact, rinse cautiously with water for several minutes.[9]

Experimental Protocols for Characterization

The following protocols are designed as self-validating systems to confirm the identity and assess the purity of 5-Fluoro-2-(methylthio)phenylboronic acid prior to its use in a synthetic workflow.

Protocol: Purity and Identity Verification by ¹H NMR

This protocol explains the choice of solvent and key spectral features to look for, ensuring a reliable assessment.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Fluoro-2-(methylthio)phenylboronic acid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Causality: DMSO-d₆ is often preferred for boronic acids as the acidic -OH protons typically appear as a distinct, albeit broad, singlet and are less likely to exchange rapidly with residual water compared to in CDCl₃.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis:

-

Identify the S-CH₃ Signal: Look for a sharp singlet around 2.4-2.6 ppm, corresponding to the three protons of the methylthio group.

-

Analyze the Aromatic Region: Expect complex multiplets between 7.0 and 8.0 ppm for the three aromatic protons. The splitting patterns will be influenced by ¹H-¹H and ¹H-¹⁹F couplings.

-

Locate the B(OH)₂ Signal: Search for a broad singlet, which can vary in chemical shift (typically 5-9 ppm in DMSO-d₆) depending on concentration and water content. Adding a drop of D₂O will cause this signal to disappear, confirming its identity.

-

Check for Impurities: Integrate all signals and compare the ratios to the expected 3H (S-CH₃) : 3H (aromatic) : 2H (B(OH)₂). The absence of significant unassigned signals is an indicator of high purity. Check for solvent peaks (e.g., residual DMSO at ~2.50 ppm).

-

Caption: Workflow for identity and purity verification by ¹H NMR spectroscopy.

Protocol: Melting Point Determination

The melting point provides a quick and reliable measure of sample purity. A sharp melting range close to a literature value indicates high purity, whereas a broad or depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: Place a small amount of the finely ground, dry powder into a capillary tube, tapping gently to create a packed column of 2-3 mm height.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Causality: A slow heating rate near the melting point is critical for accuracy, allowing for precise observation of the onset of melting and the point at which the entire sample becomes liquid.

-

-

Record Data: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

Interpretation: Compare the observed melting range to the literature value. A narrow range (e.g., < 2 °C) is indicative of a pure substance.

Caption: Standard workflow for melting point determination to assess purity.

Applications in Research and Development

5-Fluoro-2-(methylthio)phenylboronic acid is primarily utilized as a building block in organic synthesis. Its most prominent application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] This reaction enables the coupling of the 5-fluoro-2-(methylthio)phenyl group to various organic halides or triflates, facilitating the synthesis of complex molecules. This is particularly valuable in:

-

Pharmaceutical Development: The introduction of fluorine and sulfur-containing moieties is a common strategy in drug design to modulate metabolic stability, potency, and pharmacokinetic properties.[1]

-

Materials Science: Arylboronic acids are used to create novel organic materials with specific electronic or photophysical properties.[1]

Conclusion

5-Fluoro-2-(methylthio)phenylboronic acid is a specialized reagent with well-defined chemical and physical properties. A thorough understanding of its characteristics, including its identity, purity, and stability, is crucial for its successful application in research and development. The protocols and data presented in this guide provide scientists with the necessary tools to confidently handle, characterize, and utilize this compound in their synthetic endeavors, ensuring both the reliability of their results and the safety of their operations.

References

-

PubChem. 5-Fluoro-2-(methylthio)phenylboronic acid. National Center for Biotechnology Information. [Link]

-

Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-8. [Link]

-

Gimeno, A., et al. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 26(11), 3236. [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information for manuscript b500885j. [Link]

-

PubChem. (2-Fluoro-5-(phenylthio)phenyl)boronic acid. National Center for Biotechnology Information. [Link]

-

Smith, A. M. R., et al. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters, 22(19), 7439–7443. [Link]

-

Scientific Update. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Fluoro-2-(methylthio)phenylboronic acid | C7H8BFO2S | CID 53216369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 5-Fluoro-2-(methylthio)phenylboronic acid | 1218790-65-8 [sigmaaldrich.com]

- 5. 5-Fluoro-2-(methylthio)phenylboronic acid | 1218790-65-8 [chemicalbook.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-(methylthio)phenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 5-Fluoro-2-(methylthio)phenylboronic acid, a key building block in modern medicinal chemistry and materials science. Recognizing the pivotal role of this compound in the construction of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions, this document details the two most effective synthetic methodologies: the Palladium-catalyzed Miyaura Borylation and Directed ortho-Lithiation-Borylation. Each strategy is discussed with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Significance of 5-Fluoro-2-(methylthio)phenylboronic Acid

5-Fluoro-2-(methylthio)phenylboronic acid is a substituted arylboronic acid of significant interest in organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methylthio group, imparts specific electronic and steric properties that are highly valuable in the design of novel pharmaceuticals and functional materials. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the methylthio group can be a key pharmacophoric element or a handle for further functionalization.

The primary utility of 5-Fluoro-2-(methylthio)phenylboronic acid lies in its application as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of biaryl and heteroaryl structures, which are common motifs in biologically active compounds.

Strategic Approaches to Synthesis

The synthesis of 5-Fluoro-2-(methylthio)phenylboronic acid can be approached through two principal and highly effective strategies. The choice between these routes will often depend on the availability of starting materials, scalability, and functional group tolerance of other substituents, should a more complex derivative be the target.

-

Strategy 1: Miyaura Borylation - A robust and versatile palladium-catalyzed cross-coupling reaction.

-

Strategy 2: Directed ortho-Lithiation-Borylation - A powerful method leveraging the directing capabilities of the resident functional groups to achieve regioselective borylation.

The following sections will delve into the mechanistic details and provide representative protocols for each of these synthetic pathways.

Synthetic Strategy 1: Miyaura Borylation

The Miyaura borylation is a cornerstone of modern organic synthesis for the preparation of arylboronic esters.[1][2] This reaction involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid if desired.

3.1. Mechanistic Rationale

The catalytic cycle of the Miyaura borylation is well-established and proceeds through a series of discrete steps involving the palladium catalyst.[3][4] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 2-bromo-4-fluoro-1-(methylthio)benzene), forming a Pd(II) intermediate.

-

Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium center, displacing the halide.

-

Reductive Elimination: The desired arylboronic ester is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The choice of ligand, base, and solvent is crucial for an efficient reaction, as these factors influence the rate and selectivity of the catalytic cycle.

3.2. Visualizing the Miyaura Borylation Pathway

Caption: The Miyaura Borylation pathway for the synthesis of 5-Fluoro-2-(methylthio)phenylboronic acid.

3.3. Detailed Experimental Protocol: Miyaura Borylation

This protocol is a representative procedure for the synthesis of the pinacol ester of 5-Fluoro-2-(methylthio)phenylboronic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Bromo-4-fluoro-1-(methylthio)benzene | 221.09 | 10.0 | 2.21 g |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 12.0 | 3.05 g |

| PdCl₂(dppf) | 816.64 | 0.3 | 245 mg |

| Potassium Acetate (KOAc) | 98.14 | 30.0 | 2.94 g |

| 1,4-Dioxane (anhydrous) | - | - | 50 mL |

Procedure:

-

To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-fluoro-1-(methylthio)benzene (2.21 g, 10.0 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), PdCl₂(dppf) (245 mg, 0.3 mmol), and potassium acetate (2.94 g, 30.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane (50 mL) via syringe.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 20 mL).

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (see section 5 for purification considerations) or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the 5-Fluoro-2-(methylthio)phenylboronic acid pinacol ester.

Synthetic Strategy 2: Directed ortho-Lithiation-Borylation

Directed ortho-metalation (DoM) is a powerful regioselective synthetic strategy that utilizes a functional group on an aromatic ring to direct deprotonation by a strong base to the adjacent ortho position.[5][6] In the case of 4-fluoro-1-(methylthio)benzene, both the fluorine and methylthio groups can act as directing metalation groups (DMGs), though the methylthio group is generally a stronger director.

4.1. Mechanistic Rationale

The mechanism of directed ortho-lithiation-borylation involves two key steps:

-

ortho-Lithiation: A strong organolithium base, such as n-butyllithium or sec-butyllithium, coordinates to the heteroatom of the directing group (the sulfur of the methylthio group in this case). This coordination increases the acidity of the proximal ortho protons, facilitating their abstraction by the base to form a thermodynamically stable aryllithium intermediate.

-

Borylation: The aryllithium intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate or trimethyl borate. The resulting boronate ester is subsequently hydrolyzed during aqueous workup to yield the desired boronic acid.

This method offers a direct approach to the target molecule from a readily available starting material.

4.2. Visualizing the Directed ortho-Lithiation-Borylation Pathway

Caption: The Directed ortho-Lithiation-Borylation pathway for the synthesis of 5-Fluoro-2-(methylthio)phenylboronic acid.

4.3. Detailed Experimental Protocol: Directed ortho-Lithiation-Borylation

This protocol provides a representative procedure for the direct synthesis of 5-Fluoro-2-(methylthio)phenylboronic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Fluoro-1-(methylthio)benzene | 142.19 | 10.0 | 1.42 g (1.27 mL) |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 4.4 mL |

| Triisopropyl borate | 188.08 | 15.0 | 2.82 g (3.46 mL) |

| Tetrahydrofuran (THF, anhydrous) | - | - | 50 mL |

| 1 M HCl (aqueous) | - | - | As needed for workup |

Procedure:

-

To a dry, oven-dried three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-fluoro-1-(methylthio)benzene (1.42 g, 10.0 mmol) and anhydrous THF (50 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours.

-

Add triisopropyl borate (3.46 mL, 15.0 mmol) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Fluoro-2-(methylthio)phenylboronic acid.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an organic solvent mixture) or by careful column chromatography (see section 5).

Purification and Characterization

The purification of arylboronic acids and their pinacol esters can sometimes be challenging due to their propensity to degrade on silica gel.[1][7]

-

For Pinacol Esters: While some are stable enough for standard silica gel chromatography, it is often advisable to minimize the contact time with the silica.[2] An alternative is to use silica gel that has been pre-treated with boric acid, which can suppress decomposition.[2]

-

For Boronic Acids: These compounds are often more polar and can be purified by recrystallization. If chromatography is necessary, careful selection of the eluent system is required, and some product loss may be unavoidable.

Characterization:

The identity and purity of the synthesized 5-Fluoro-2-(methylthio)phenylboronic acid and its pinacol ester should be confirmed by standard analytical techniques, including:

-

¹H NMR: To confirm the proton environment of the aromatic ring and the methylthio group.

-

¹³C NMR: To verify the carbon skeleton.

-

¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atom.

-

¹¹B NMR: To characterize the boron center.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Safety Considerations

-

Organolithium Reagents: n-Butyllithium and other alkyllithiums are pyrophoric and react violently with water. They should be handled under an inert atmosphere by trained personnel using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

-

Solvents: Anhydrous solvents like THF and dioxane can form explosive peroxides and should be handled with care.

-

General Precautions: All reactions should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of 5-Fluoro-2-(methylthio)phenylboronic acid is readily achievable through either Miyaura borylation of the corresponding aryl bromide or directed ortho-lithiation-borylation of 4-fluoro-1-(methylthio)benzene. Both methods are robust and provide access to this valuable building block. The choice of synthetic route will be dictated by factors such as starting material availability and desired scale. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this important reagent in their pursuit of novel chemical entities.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. [Link]

-

Snieckus, V. Directed ortho metalation. Toluene-α-sulfonamides and -sulfonates. New entry to condensed heterocycles. Chemical Reviews, 1990 , 90 (6), 879–933. [Link]

-

Georganics. 2-Bromo-4-fluoro-1-(methylthio)benzene. [Link]

-

PubChem. 5-Fluoro-2-(methylthio)phenylboronic acid. [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Org. Synth.2020 , 97, 1-11. [Link]

-

Mortier, J. Directed ortho Metalation. [Link]

-

Myers, A. G. Research Group. Directed ortho metalation. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. Directed Ortho Metalation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 5-Fluoro-2-(methylthio)phenylboronic Acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Drug Discovery

5-Fluoro-2-(methylthio)phenylboronic acid, identified by CAS number 1218790-65-8, is a specialized arylboronic acid that has emerged as a valuable reagent in the synthesis of complex organic molecules.[1][2][3] Its utility is primarily rooted in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4][5] This guide provides a comprehensive overview of its properties, synthesis, purification, reactivity, and application, with a focus on the practical insights required for its successful implementation in research and development settings.

The molecule's architecture is key to its functionality. The boronic acid group serves as the reactive handle for cross-coupling. The fluorine atom, a common bioisostere in medicinal chemistry, can modulate the electronic properties and metabolic stability of target molecules.[6] The ortho-positioned methylthio group not only influences the steric and electronic environment of the boronic acid but also presents an additional site for potential chemical modification, offering a dual-functional handle for building molecular complexity.[7][8][9] Understanding these intrinsic features is paramount to leveraging this reagent to its full potential.

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is the foundation of its effective use in the laboratory. The key characteristics of 5-Fluoro-2-(methylthio)phenylboronic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | (5-Fluoro-2-(methylthio)phenyl)boronic acid | PubChem[3] |

| CAS Number | 1218790-65-8 | PubChem[3] |

| Molecular Formula | C₇H₈BFO₂S | PubChem[3] |

| Molecular Weight | 186.02 g/mol | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | Typically ≥95-98% | Various Suppliers[10] |

| Polar Surface Area | 65.76 Ų | Chem-Impex[1] |

| LogP | 2.43 | Fluorochem[10] |

| InChI Key | UNHPHSXZIHGFFA-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis and Purification: A Practical Approach

The synthesis of arylboronic acids is a well-established field, though purification often presents significant challenges that require careful consideration.

General Synthetic Pathway

While the proprietary synthesis for this specific compound is not publicly detailed, the most prevalent method for preparing arylboronic acids involves the reaction of an organometallic intermediate with a trialkyl borate ester at low temperatures.[11] This process leverages the nucleophilicity of an aryl Grignard or organolithium reagent to form the critical carbon-boron bond.[12]

The logical workflow for such a synthesis is illustrated below. The key is the initial formation of the organometallic species from a corresponding aryl halide, followed by electrophilic trapping with the borate ester and subsequent acidic workup to yield the desired boronic acid.

Caption: Generalized workflow for arylboronic acid synthesis.

Field-Proven Purification Protocols

The purification of arylboronic acids is notoriously difficult due to their propensity to dehydrate into cyclic boroxine anhydrides and their tendency to decompose or strongly adsorb to standard silica gel.[13] Several robust methods can be employed to overcome these challenges:

-

Acid-Base Extraction: This is often the most effective initial purification step. The crude boronic acid, which is weakly acidic, is treated with a base (e.g., NaOH, K₂CO₃) to form its water-soluble boronate salt.[14] Organic impurities can then be washed away with a non-polar solvent like diethyl ether.[14] Subsequent acidification of the aqueous layer precipitates the purified boronic acid, which can be isolated by filtration.[14][15] This method is highly effective for removing non-acidic impurities.

-

Recrystallization: For solids that are relatively pure after extraction, recrystallization from a suitable solvent system (e.g., water, ethyl acetate/hexanes) can significantly improve purity.[15] This technique relies on the solubility difference between the desired compound and the remaining impurities at different temperatures.

-

Specialized Chromatography: Standard silica gel chromatography is often problematic.[13] If chromatography is necessary, using neutral alumina or boric acid-treated silica gel can mitigate decomposition and improve recovery.[15][16] These modified stationary phases have reduced Lewis acidity, which is often responsible for the degradation of the C-B bond.[16]

-

Derivatization to Boronic Esters: In cases of extreme instability or difficult separation, the crude boronic acid can be converted to a more stable and less polar derivative, such as a pinacol ester.[5][13] These esters are generally much more amenable to purification by standard silica gel chromatography.[13] After purification, the ester can be hydrolyzed back to the free boronic acid if required, although many modern protocols are optimized to use the boronic esters directly.[17][18]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 5-Fluoro-2-(methylthio)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4][5] This reaction is a cornerstone of modern pharmaceutical synthesis due to its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid reagents.[11][19]

The reaction facilitates the coupling of an organoboron compound (like our topic compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) intermediate. The reactivity order is generally I > Br > OTf >> Cl.[4]

-

Transmetalation: This is the crucial step where the organic group (R²) is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the final C-C bond and regenerating the active Pd(0) catalyst.

Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-Fluoro-2-(methylthio)phenylboronic acid with a generic aryl bromide.

Materials & Reagents:

-

5-Fluoro-2-(methylthio)phenylboronic acid (1.05 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Step-by-Step Procedure:

-

Inert Atmosphere Setup: To a flame-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), 5-Fluoro-2-(methylthio)phenylboronic acid (1.05 eq), base (2.0 eq), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

-

Causality Insight: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Using slightly excess boronic acid can help drive the reaction to completion, compensating for any potential homocoupling or degradation.

-

-

Solvent Addition: Degas the chosen solvent system (e.g., 1,4-Dioxane/Water 4:1) by bubbling with an inert gas for 15-20 minutes. Add the degassed solvent to the reaction flask via cannula or syringe.

-

Causality Insight: Degassing removes dissolved oxygen, which can poison the catalyst. A mixed aqueous/organic solvent system is often used because it solubilizes both the organic reagents and the inorganic base, facilitating the reaction.[19]

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Causality Insight: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

-

Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.

-

Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). c. Wash the combined organic layers with water and then brine to remove the inorganic base and salts. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure biaryl product.

Safety, Handling, and Stability

As with all chemical reagents, proper handling is essential for safety and for maintaining the integrity of the compound.

-

Handling: Always handle 5-Fluoro-2-(methylthio)phenylboronic acid in a well-ventilated fume hood.[20] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20] Avoid creating dust.[21] In case of contact, wash skin thoroughly with soap and water; for eye contact, rinse cautiously with water for several minutes.[20]

-

Storage: Boronic acids can be sensitive to air and moisture. It is best to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[22] Refrigeration (2-8°C) is recommended to minimize degradation over long-term storage.[20]

-

Stability: The primary instability pathway for boronic acids is protodeboronation (cleavage of the C-B bond), which can be accelerated by strong acids or bases and prolonged exposure to certain conditions.[23] Additionally, they can undergo trimerization via dehydration to form boroxines. While this is often a reversible process, it can complicate stoichiometry. Using fresh material and storing it properly are key to achieving reproducible results.

References

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015). Organic Process Research & Development.

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society.

- 5-Fluoro-2-(methylthio)phenylboronic acid. Chem-Impex.

- 5-Fluoro-2-(methylthio)phenylboronic acid | 1218790-65-8. ChemicalBook.

- 5-Fluoro-2-(methylthio)phenylboronic acid | C7H8BFO2S | CID 53216369. PubChem.

- (5-Fluoro-2-(methylthio)phenyl)boronic acid. Fluorochem.

- Process for purification of boronic acid and its derivatives.

- How to purify boronic acids/boronate esters?. (2016).

- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025).

- SAFETY DATA SHEET - 2-(METHYLTHIO)PHENYLBORONIC ACID. Fisher Scientific.

- SAFETY DATA SHEET - Phenylboronic acid. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET - 2,6-Dimethylphenylboronic acid. (2025). Sigma-Aldrich.

- 5-Fluoro-2-(methylthio)phenylboronic acid pinacol ester. CymitQuimica.

- 5-Fluoro-2-(methylthio)phenylboronic acid | 1218790-65-8. Sigma-Aldrich.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions. (2002). Organic Letters.

- 5-Fluoro-2-(methylthio)phenylboronic acid pinacol ester. Parchem.

- Phenylboronic acid - SAFETY D

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.

- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing).

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC - PubMed Central.

- Convergent synthesis of 2-thioether-substituted ( N )-methanocarba-adenosines as purine receptor agonists.

- Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. (2021). RSC Publishing.

- 4-Fluoro-2-methylphenylboronic acid. Chem-Impex.

Sources

- 1. 1218790-65-8(5-Fluoro-2-(methylthio)phenylboronic acid) | Kuujia.com [kuujia.com]

- 2. 5-Fluoro-2-(methylthio)phenylboronic acid | 1218790-65-8 [chemicalbook.com]

- 3. 5-Fluoro-2-(methylthio)phenylboronic acid | C7H8BFO2S | CID 53216369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Sci-Hub. Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions / Organic Letters, 2002 [sci-hub.box]

- 8. researchgate.net [researchgate.net]

- 9. Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. mdpi.com [mdpi.com]

- 12. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 5-Fluoro-2-(methylthio)phenylboronic acid pinacol ester [cymitquimica.com]

- 18. parchem.com [parchem.com]

- 19. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. fishersci.com [fishersci.com]

- 23. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight of 5-Fluoro-2-(methylthio)phenylboronic acid

An In-Depth Technical Guide to 5-Fluoro-2-(methylthio)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Fluoro-2-(methylthio)phenylboronic acid is a specialized organoboron compound that has emerged as a critical building block in modern synthetic chemistry. Its unique trifunctional nature—featuring a boronic acid moiety, a fluorine atom, and a methylthio group—makes it an exceptionally versatile reagent, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of its core properties, strategic applications, and detailed experimental methodologies. The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of complex molecule synthesis.[1][2] The strategic incorporation of fluorine can significantly enhance the metabolic stability and bioavailability of drug candidates, while the methylthio group offers a secondary point for chemical modification.[3] This document serves as a technical resource for researchers seeking to leverage the unique attributes of 5-Fluoro-2-(methylthio)phenylboronic acid in their synthetic endeavors.

Core Physicochemical Properties

The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. 5-Fluoro-2-(methylthio)phenylboronic acid is a solid at room temperature and possesses a well-defined molecular structure and weight, which are critical for stoichiometric calculations in synthesis.

| Property | Value | Source |

| Molecular Weight | 186.01 g/mol | |

| Molecular Formula | C₇H₈BFO₂S | [4] |

| CAS Number | 1218790-65-8 | |

| Appearance | Solid | |

| Purity | Typically ≥98% | |

| IUPAC Name | (5-Fluoro-2-(methylthio)phenyl)boronic acid | [4] |

Note: A related compound, 5-Fluoro-2-(methylthio)phenylboronic acid pinacol ester (CAS: 1428532-52-8), is also commercially available and often used as a more stable alternative in certain synthetic applications.[5]

The Strategic Role in Suzuki-Miyaura Cross-Coupling

The paramount application of phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forming carbon-carbon (C-C) bonds.[2] This reaction is indispensable in the synthesis of biaryls and polyaryls, which are common structural motifs in pharmaceuticals and organic electronics.[6]

The reaction involves the coupling of an organoboron compound (like 5-Fluoro-2-(methylthio)phenylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. The mild reaction conditions and high functional group tolerance make it a preferred method in multi-step syntheses.[7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism proceeds through a well-established catalytic cycle involving a Palladium(0)/Palladium(II) interchange.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The efficiency of the transmetalation step can be influenced by the electronic properties of the boronic acid. The fluorine atom in the 5-position acts as an electron-withdrawing group, which can impact reaction kinetics.[8]

Applications in Drug Discovery and Development

Organoboron compounds, particularly boronic acids, are recognized as valuable pharmacophores and synthetic intermediates.[9][10] 5-Fluoro-2-(methylthio)phenylboronic acid is particularly advantageous for several reasons:

-

Fluorine Substitution : The incorporation of fluorine is a common strategy in medicinal chemistry to modulate a drug's pharmacokinetic properties. The C-F bond is strong and can block metabolic pathways, increasing the compound's half-life. Fluorine can also alter acidity and binding affinity to target proteins.[3]

-

Orthogonal Functionality : The methylthio (-SMe) group provides a secondary reactive site. It can be oxidized to sulfoxide or sulfone, or potentially used in other coupling chemistries, allowing for late-stage diversification of a lead compound.

-

Bioisosterism : Boronic acids are considered bioisosteres of carboxylic acids and can form reversible covalent bonds with diols, a feature exploited in the design of sensors and enzyme inhibitors.[9][11]

These features make the title compound an invaluable starting material for creating libraries of complex molecules for high-throughput screening in drug discovery pipelines.[1]

Experimental Protocol: A General Suzuki-Miyaura Coupling Workflow

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Objective: To synthesize a biaryl compound via the coupling of 5-Fluoro-2-(methylthio)phenylboronic acid with a generic aryl bromide.

Materials and Reagents

-

5-Fluoro-2-(methylthio)phenylboronic acid (1.1 eq.)

-

Aryl Bromide (1.0 eq.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

-

Inert Gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

TLC plates for reaction monitoring

-

Reagents for workup and purification (e.g., Ethyl Acetate, Brine, MgSO₄, Silica Gel)

Workflow Diagram

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq.), 5-Fluoro-2-(methylthio)phenylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive pressure of inert gas. The choice of catalyst and ligands can be crucial, especially for challenging substrates.[8][12]

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

5-Fluoro-2-(methylthio)phenylboronic acid is more than a simple chemical; it is a strategic tool for molecular architects. Its defined molecular weight of 186.01 g/mol provides a precise basis for its application in complex syntheses. The combination of a reactive boronic acid for robust C-C bond formation, a fluorine atom for modulating biological properties, and a methylthio group for further functionalization makes it a high-value reagent. For scientists in drug discovery and materials science, mastering the application of this compound through well-understood protocols like the Suzuki-Miyaura coupling is essential for innovating and developing next-generation molecules.

References

-

PubChem. 5-Fluoro-2-(methylthio)phenylboronic acid. [Link]

-

Pharmaffiliates. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]

-

National Institutes of Health (NIH). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

-

MDPI. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. [Link]

-

Organic Syntheses. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. [Link]

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

-

PubMed Central (PMC). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

-

PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

MIT Technology Licensing Office. Boron-Containing Pharmacophore. [Link]

-

MDPI. 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Fluoro-2-(methylthio)phenylboronic acid | C7H8BFO2S | CID 53216369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Fluoro-2-(methylthio)phenylboronic acid pinacol ester [cymitquimica.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 11. mdpi.com [mdpi.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

solubility of 5-Fluoro-2-(methylthio)phenylboronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 5-Fluoro-2-(methylthio)phenylboronic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Fluoro-2-(methylthio)phenylboronic acid (CAS No. 1218790-65-8) in organic solvents. This compound is a valuable reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring reproducible outcomes in drug discovery and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this guide synthesizes theoretical principles with field-proven experimental methodologies. It equips researchers, scientists, and drug development professionals with the necessary tools to generate reliable solubility profiles for this specific molecule and other boronic acid derivatives.

Introduction: The Critical Role of Solubility Data

5-Fluoro-2-(methylthio)phenylboronic acid is a substituted arylboronic acid featuring a fluorine atom and a methylthio group. These functionalities modulate the electronic properties and steric profile of the molecule, making it a desirable building block in the synthesis of complex organic molecules. The success of any chemical process involving this reagent—from initial reaction to final isolation—is fundamentally dependent on its behavior in solution.

Key processes governed by solubility include:

-

Reaction Kinetics: The concentration of the boronic acid in the reaction medium directly influences reaction rates.

-

Purification: Crystallization, a primary purification technique, relies on differential solubility in various solvent systems at different temperatures.

-

Formulation: For applications in drug development, solubility is a critical determinant of bioavailability and the choice of delivery vehicle.

-

Analytical Characterization: Preparing samples for techniques like NMR or HPLC-MS requires dissolution in an appropriate solvent.

This guide will first explore the physicochemical properties of the target molecule and the theoretical underpinnings of its solubility. It will then provide detailed, actionable protocols for experimental solubility determination and quantitative analysis.

Physicochemical Properties and Theoretical Solubility Profile

The structure of 5-Fluoro-2-(methylthio)phenylboronic acid dictates its interactions with various solvents.

-

Molecular Formula: C₇H₈BFO₂S[2]

-

Molecular Weight: 186.01 g/mol [3]

-

Core Structure: A phenylboronic acid. The boronic acid group, -B(OH)₂, is polar and capable of acting as both a hydrogen bond donor (the -OH groups) and a Lewis acid (the boron atom).

-

Substituents:

-

Fluoro Group (-F): A highly electronegative, electron-withdrawing group that increases the acidity of the boronic acid and can participate in weak hydrogen bonding.

-

Methylthio Group (-SMe): A moderately lipophilic group that increases the molecule's affinity for less polar environments compared to unsubstituted phenylboronic acid.

-

Predicted Solubility Behavior

Based on these features, we can predict general solubility trends by comparing it to the well-studied parent compound, phenylboronic acid. Phenylboronic acid is known to be soluble in most polar organic solvents but poorly soluble in nonpolar hydrocarbons like hexanes.[4] The presence of the methylthio group is expected to enhance solubility in moderately polar and some nonpolar solvents, while the polar boronic acid and fluoro groups will maintain its affinity for polar solvents.

Table 1: Predicted Qualitative Solubility of 5-Fluoro-2-(methylthio)phenylboronic Acid

| Solvent Class | Examples | Predicted Solubility | Rationale |

|---|---|---|---|

| Ethers | Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane | High | The ether oxygen can act as a hydrogen bond acceptor for the boronic acid's -OH groups. |

| Ketones | Acetone, 2-Butanone (MEK) | High | Similar to ethers, the carbonyl oxygen is a good hydrogen bond acceptor. Phenylboronic acid shows high solubility in ketones.[5][6] |

| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | Solvents are protic and can engage in extensive hydrogen bonding. However, the potential for transesterification with the boronic acid exists. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity. Chloroform is a reasonably good solvent for phenylboronic acid.[5][6] |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These are strong hydrogen bond acceptors and highly polar, making them excellent solvents for polar molecules. |

| Aromatic | Toluene, Xylenes | Moderate to Low | The methylthio group may enhance solubility, but the polar boronic acid moiety limits affinity for nonpolar aromatic systems. |

| Alkanes | Hexanes, Heptane | Very Low | As with the parent phenylboronic acid, solubility is expected to be minimal due to the large polarity mismatch.[5][6] |

The Boroxine Equilibrium: A Critical Consideration

A crucial aspect of boronic acid chemistry that directly impacts solubility studies is the propensity to undergo dehydration to form a cyclic trimeric anhydride, known as a boroxine.[6][7] This equilibrium is solvent-dependent and can be influenced by temperature and the presence of water.

Diagram 1: Reversible equilibrium between the boronic acid and its boroxine anhydride.

The formation of the less polar boroxine can lead to an underestimation of the true solubility of the boronic acid, as the two species will have different solubility characteristics. It is therefore essential to use analytical methods that can distinguish between or quantify both forms, or to conduct experiments under conditions that minimize boroxine formation (e.g., in the presence of a desiccant for non-aqueous systems if the monomer is desired).

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining equilibrium solubility. It involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.

Methodology

-

Preparation: Add an excess amount of 5-Fluoro-2-(methylthio)phenylboronic acid (e.g., 50-100 mg) to a series of vials, ensuring that a visible amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stirring plate equipped with a temperature-controlled bath set to the target temperature (e.g., 25 °C). Agitate the slurries for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. Causality Note: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. Preliminary kinetic studies are recommended to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. Self-Validation: The filtration step is critical to remove all particulate matter. The first few drops should be discarded to saturate the filter material and prevent analyte adsorption.

-

Sample Preparation for Analysis: Accurately weigh the filtered sample. Dilute a known mass of the filtrate with a suitable solvent (often the mobile phase for LC analysis) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method (see Section 5) to determine the concentration of the dissolved solid.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in units such as mg/mL, g/L, or mol/L.

Sources

- 1. 1218790-65-8(5-Fluoro-2-(methylthio)phenylboronic acid) | Kuujia.com [kuujia.com]

- 2. 5-Fluoro-2-(methylthio)phenylboronic acid | C7H8BFO2S | CID 53216369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Fluoro-2-(methylthio)phenylboronic acid | 1218790-65-8 [sigmaaldrich.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Storage of 5-Fluoro-2-(methylthio)phenylboronic Acid

Introduction

5-Fluoro-2-(methylthio)phenylboronic acid (CAS No. 1218790-65-8) is a vital building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials, makes a thorough understanding of its stability and proper storage paramount for researchers, scientists, and drug development professionals. The presence of a fluorine atom, a methylthio group, and the boronic acid moiety on the phenyl ring gives this compound unique reactivity and also specific vulnerabilities that can impact its integrity over time.

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Fluoro-2-(methylthio)phenylboronic acid. By delving into the underlying chemical principles and providing actionable protocols, this document aims to equip researchers with the knowledge necessary to ensure the quality and reliability of this critical reagent in their experimental workflows.

Predicted Stability Profile of 5-Fluoro-2-(methylthio)phenylboronic Acid

While specific, long-term stability data for 5-Fluoro-2-(methylthio)phenylboronic acid is not extensively published, a robust stability profile can be predicted based on the well-documented chemistry of arylboronic acids and the electronic effects of its substituents.

Key Factors Influencing Stability

The stability of an arylboronic acid is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating the rates of these degradation processes.

-

Protodeboronation: This is a hydrolytic process where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This reaction can be catalyzed by both acid and base.[1] The mechanism often involves the formation of a boronate anion, which is then protonated.[2][3]

-

Influence of Substituents: The 5-fluoro group is an electron-withdrawing group, which generally increases the Lewis acidity of the boronic acid.[4] This can make the boronate anion more stable. However, highly electron-deficient arylboronic acids can be more susceptible to base-catalyzed protodeboronation.[2][3] The 2-methylthio group is generally considered to be weakly electron-donating through resonance and weakly electron-withdrawing through induction. Its overall effect on the rate of protodeboronation is likely to be less pronounced than that of the fluorine atom.

-

-

Oxidation: Arylboronic acids can be oxidized to the corresponding phenols.[5][6][7] This process can be initiated by atmospheric oxygen, especially in the presence of light or metal contaminants.

-

Influence of Substituents: The electron-donating nature of the methylthio group could potentially make the aromatic ring more susceptible to oxidation compared to unsubstituted phenylboronic acid. Conversely, the electron-withdrawing fluorine atom may slightly decrease the electron density of the ring, offering some protection against oxidation. The sulfur atom in the methylthio group itself can be susceptible to oxidation, potentially forming a sulfoxide or sulfone, which represents another degradation pathway.[8]

-

Predicted Susceptibilities

Based on the above principles, 5-Fluoro-2-(methylthio)phenylboronic acid is predicted to be sensitive to:

-

Moisture: Like many boronic acids, it is likely to be hygroscopic, and the presence of water can facilitate protodeboronation.[9]

-

High pH (Basic Conditions): Alkaline conditions can accelerate the rate of protodeboronation.[2][3]

-

Oxidizing Agents and Air: Prolonged exposure to air can lead to oxidation to the corresponding phenol and potentially oxidation of the methylthio group.

-

Light: Photochemical degradation is a possibility for many aromatic compounds, and light can catalyze oxidative processes.[10]

-

Elevated Temperatures: Heat can accelerate all degradation pathways.

Recommended Storage and Handling Protocols

To maintain the integrity of 5-Fluoro-2-(methylthio)phenylboronic acid, the following storage and handling procedures are recommended.

Long-Term Storage

For long-term storage, the following conditions are optimal:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -70°C | Reduces the rate of all potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis. |

| Light | Amber or opaque container | Protects the compound from light-induced degradation.[10] |

| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents ingress of moisture and air. |

Short-Term (In-Use) Storage

For material that is in frequent use, a desiccator at room temperature can be a practical alternative to constant refrigeration, provided it is properly maintained.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature (in a desiccator) | Convenient for frequent access while protecting from moisture. |

| Atmosphere | Dry, inert atmosphere (desiccator with desiccant) | Protects against atmospheric moisture. |

| Light | Stored in a dark place or amber vial | Minimizes light exposure. |

Handling Procedures

-

Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to air and moisture.

-

Dispensing: Use clean, dry spatulas and weigh the compound quickly.

-

Container Sealing: After dispensing, purge the container with an inert gas before tightly resealing.

-

Avoid Contamination: Do not return unused material to the original container.

Experimental Workflow for Stability and Purity Assessment

Regular assessment of the purity of 5-Fluoro-2-(methylthio)phenylboronic acid is crucial, especially for sensitive applications. The following is a general workflow for stability and purity analysis.

Sources

- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. physicsforums.com [physicsforums.com]

- 10. rawsource.com [rawsource.com]

The Strategic Deployment of 5-Fluoro-2-(methylthio)phenylboronic Acid in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced pharmacological profiles is a perpetual endeavor. The strategic incorporation of unique structural motifs is paramount in fine-tuning the physicochemical and biological properties of drug candidates. Among the vast arsenal of building blocks available to researchers, 5-Fluoro-2-(methylthio)phenylboronic acid and its derivatives have emerged as a cornerstone for the synthesis of innovative therapeutics. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, elucidates the synthesis, properties, and multifaceted applications of this versatile reagent, underscoring its significance in the quest for next-generation pharmaceuticals.

Introduction: The Convergence of Fluorine and Sulfur in a Privileged Scaffold

5-Fluoro-2-(methylthio)phenylboronic acid, with the chemical formula C₇H₈BFO₂S, is a boronic acid derivative that strategically combines a fluorine atom and a methylthio group on a phenylboronic acid core.[1] This unique arrangement of functional groups imparts a distinct set of electronic and steric properties, making it an invaluable tool in the medicinal chemist's toolbox. The presence of fluorine, a bioisostere of hydrogen, can significantly modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. Concurrently, the methylthio group can serve as a bioisosteric replacement for other functionalities, influencing molecular conformation and target engagement. This guide will delve into the synthesis of this key building block, its critical role in carbon-carbon bond formation, and its application in the generation of novel pharmacologically active compounds.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of 5-Fluoro-2-(methylthio)phenylboronic acid is fundamental to its effective utilization in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₈BFO₂S | [1] |

| Molecular Weight | 186.01 g/mol | [2] |

| CAS Number | 1218790-65-8 | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥95% | [3] |

Synthesis of 5-Fluoro-2-(methylthio)phenylboronic Acid: A Practical Approach

While multiple synthetic routes to arylboronic acids exist, a common and effective method for the preparation of 5-Fluoro-2-(methylthio)phenylboronic acid involves a lithiation-borylation sequence starting from a readily available precursor, 4-fluorothioanisole. This approach offers a direct and efficient pathway to the desired product.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol outlines a representative procedure for the synthesis of 5-Fluoro-2-(methylthio)phenylboronic acid.

Step 1: Directed Ortho-Metalation (Lithiation)

-

To a solution of 4-fluorothioanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by quenching a small aliquot with a deuterated source (e.g., D₂O) and analyzing by ¹H NMR.

Causality Behind Experimental Choices: The methylthio group acts as a directed metalation group, guiding the lithium to the ortho position. The low temperature (-78 °C) is crucial to prevent side reactions and ensure the stability of the organolithium intermediate. Anhydrous conditions are essential as organolithium reagents are highly reactive towards water.

Step 2: Borylation

-

To the solution of the lithiated intermediate at -78 °C, slowly add triisopropyl borate (1.2 equivalents).

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

Causality Behind Experimental Choices: Triisopropyl borate is a common and effective boron electrophile. The slow warming to room temperature allows for the complete formation of the boronate ester intermediate.

Step 3: Hydrolysis

-

Cool the reaction mixture to 0 °C and slowly add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) to hydrolyze the boronate ester.

-

Stir the mixture vigorously for 1-2 hours at room temperature.

-

Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 5-Fluoro-2-(methylthio)phenylboronic acid.

Causality Behind Experimental Choices: Acidic workup is necessary to convert the boronate ester to the desired boronic acid. The purification step is critical to remove any unreacted starting materials or byproducts.

Caption: Synthetic workflow for 5-Fluoro-2-(methylthio)phenylboronic acid.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling Reactions

5-Fluoro-2-(methylthio)phenylboronic acid is a premier reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of a wide array of biaryl and heteroaryl compounds, which are prevalent motifs in many biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Coupling with a Heterocyclic Halide

This protocol provides a general procedure for the coupling of 5-Fluoro-2-(methylthio)phenylboronic acid with a heterocyclic halide, such as 2-chloropyrimidine.

-

In a reaction vessel, combine 5-Fluoro-2-(methylthio)phenylboronic acid (1.2 equivalents), 2-chloropyrimidine (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling and often requires optimization depending on the specific substrates. The inert atmosphere prevents the degradation of the palladium catalyst. The aqueous base is crucial for the transmetalation step in the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery: A Case Study